molecular formula C5H7N B13526228 1-Isocyano-1-methylcyclopropane

1-Isocyano-1-methylcyclopropane

Cat. No.: B13526228
M. Wt: 81.12 g/mol
InChI Key: GPHPHFXNNZDBEF-UHFFFAOYSA-N
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Description

1-Isocyano-1-methylcyclopropane is a specialized chemical reagent with a molecular weight of 81.12 g/mol, supplied as a neat compound that requires storage at 2-8°C . This molecule integrates the high reactivity of the isocyanide (or isonitrile) functional group with the unique steric and electronic properties of the cyclopropane ring. Isocyanides are pivotal reagents in modern synthetic organic chemistry, primarily known for their role in facilitating isocyanide-based multicomponent reactions (IMCRs) such as the Passerini and Ugi reactions . These one-pot reactions are powerful tools for the efficient and atom-economical synthesis of complex molecular architectures, including diverse heterocycles and peptide-like structures, making them invaluable for drug discovery and the generation of compound libraries . The presence of the methylcyclopropane moiety in this particular isocyanide is a key structural feature. It can impart significant steric hindrance, potentially influencing the stereoselectivity of reactions, and may also serve as a strategic functional handle for further synthetic elaboration. Researchers can leverage this compound as a key building block for developing novel pharmacologically active scaffolds or functional materials. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyano-1-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-5(6-2)3-4-5/h3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHPHFXNNZDBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Isocyano 1 Methylcyclopropane

Refined Classical Synthesis Techniques

Classical methods for the synthesis of isocyanides often rely on the dehydration of formamides or the reaction of alkyl halides with cyanide salts. These techniques have been adapted and optimized for the preparation of 1-isocyano-1-methylcyclopropane.

Optimization of Alkyl Iodide and Silver Cyanide Reactions

The reaction of an alkyl iodide with a cyanide salt is a fundamental approach to isocyanide synthesis. In the context of this compound, this would involve the reaction of 1-iodo-1-methylcyclopropane with a cyanide source, typically silver cyanide (AgCN), to favor the formation of the isocyanide over the nitrile. The choice of silver cyanide is crucial as it promotes the formation of the isocyanide isomer.

The reaction conditions, such as solvent and temperature, play a significant role in the efficiency of this transformation. Aprotic solvents are generally preferred to avoid side reactions. The optimization of these parameters is key to achieving high yields and purity of the desired isocyanide.

Reactant 1Reactant 2ProductKey Conditions
1-Iodo-1-methylcyclopropaneSilver Cyanide (AgCN)This compoundAprotic Solvent

In Situ Generation Strategies from Formamide (B127407) Precursors

A widely employed and often more efficient method for the synthesis of isocyanides is the dehydration of the corresponding N-substituted formamides. nih.govresearchgate.netnih.gov For this compound, the precursor is N-(1-methylcyclopropyl)formamide. This two-step process begins with the formation of the formamide from 1-amino-1-methylcyclopropane, followed by its dehydration. researchgate.net

The dehydration step is typically achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, like triethylamine (B128534) (TEA) or pyridine (B92270), to neutralize the acidic byproducts. nih.govresearchgate.netvedantu.com Research has shown that using triethylamine as both the base and the solvent can lead to excellent yields and high purity of the isocyanide product in a very short reaction time. nih.govnih.gov While dichloromethane (B109758) and tetrahydrofuran (B95107) are effective co-solvents, using triethylamine alone can offer a more sustainable and efficient "solvent-free" approach. nih.gov The reaction is generally performed at low temperatures, typically around 0 °C, to control its exothermic nature. nih.govnih.gov

The synthesis of the N-(1-methylcyclopropyl)formamide precursor itself can be accomplished through various standard formylation reactions of 1-amino-1-methylcyclopropane.

Table of Reagents for Formamide Dehydration:

Dehydrating AgentBaseSolventTemperatureYield
Phosphorus oxychloride (POCl₃)Triethylamine (TEA)Triethylamine0 °CHigh to Excellent
Phosphorus oxychloride (POCl₃)PyridineDichloromethane/THF0 °CGood to High

Modern Catalytic Approaches for Isocyanide Formation

While classical methods are reliable, modern organic synthesis has seen a surge in the development of catalytic reactions for the formation of C-N bonds, including those in isocyanides. These methods often offer milder reaction conditions and greater functional group tolerance.

Palladium-Catalyzed Methods

Palladium catalysis is a powerful tool in organic synthesis, and various palladium-catalyzed reactions have been developed for the synthesis of complex molecules containing cyclopropane (B1198618) rings or for the insertion of isocyanides. researchgate.netfrontiersin.orgnih.gov For instance, palladium-catalyzed intramolecular hydrocyclopropanylation of alkynes has been used to create cyclopropane-fused γ-lactams. nih.gov While a direct palladium-catalyzed synthesis of this compound has not been extensively reported, the existing literature on palladium-catalyzed C-H functionalization of cyclopropanes and isocyanide insertion reactions suggests potential pathways for future development. researchgate.netdntb.gov.ua

Copper-Catalyzed Routes

Copper-catalyzed reactions have also emerged as a valuable method for the synthesis of cyclopropane-containing compounds and for reactions involving isocyanides. nsf.govdrexel.edu For example, copper-catalyzed conjugate additions to isocyanoalkenes have been developed to produce functionalized, cyclic isocyanoalkanes. drexel.edu Furthermore, copper-catalyzed ring-opening copolymerization of vinyl cyclopropanes has been demonstrated. rsc.org These examples highlight the potential of copper catalysis in manipulating cyclopropane and isocyanide functionalities, which could be applied to the synthesis of this compound.

Stereo- and Enantioselective Syntheses (if applicable)

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereo- and enantioselective syntheses are not directly applicable to the final product itself. However, stereoselective methods could be relevant in the synthesis of more complex, substituted derivatives of isocyanocyclopropane (B1334098) where chiral centers are present. For example, stereoselective synthesis of 1-aminocyclopropanecarboxylic acid derivatives has been achieved through methods like inter-intramolecular double alkylation with optically active aziridines. nih.gov Such strategies could be adapted for the synthesis of chiral analogs of this compound.

Green Chemistry Principles in the Synthesis of this compound

Solvent Effects in Synthetic Efficiency

The choice of solvent plays a critical role in the efficiency and environmental footprint of the synthesis of this compound. Traditional syntheses of isocyanides often employ chlorinated solvents like dichloromethane (DCM), which are effective but pose significant environmental and health risks. orgsyn.org Research into greener alternatives has shown that other solvents can be employed to reduce toxicity while maintaining or even improving reaction outcomes. orgsyn.org

Modern approaches advocate for solvent-free conditions or the use of more benign solvents. rsc.org For instance, in the dehydration of N-substituted formamides, triethylamine has been investigated not only as a base but also as the solvent, leading to a significant reduction in waste. rsc.org The selection of an appropriate solvent is also influenced by the dehydrating agent used. For example, the use of phosphorus oxychloride (POCl₃) in the presence of a base is a common method for isocyanide synthesis. orgsyn.org The efficiency of this reaction can be highly dependent on the solvent's ability to dissolve reactants and facilitate the reaction while minimizing side products.

Table 1: Comparison of Solvent Effects in a Representative Isocyanide Synthesis

Dehydrating AgentSolventReaction TimeYield (%)Environmental Impact
POCl₃Dichloromethane (DCM)7-10 hours45-99%High (chlorinated solvent, significant wastewater) rsc.org
p-TsClDichloromethane (DCM)~2 hoursUp to 98%Moderate (chlorinated solvent) rsc.org
p-TsClDimethyl Carbonate (DMC)OvernightComparable to DCMLower (Greener alternative to DCM) rsc.org
POCl₃Triethylamine (Solvent-free)< 5 minutesHigh to ExcellentLow (Minimal waste, no co-solvent) rsc.org

This table presents generalized data for aliphatic isocyanide syntheses to illustrate solvent effects and may not represent the exact outcomes for this compound.

Atom Economy and Waste Reduction

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. thieme-connect.depharmaffiliates.com In the synthesis of this compound from N-(1-methylcyclopropyl)formamide, the choice of dehydrating agent and base significantly impacts the atom economy and the generation of waste, often quantified by the E-factor (Environmental Factor), which is the total mass of waste generated per unit of product. rsc.org

Traditional dehydration methods, such as those using phosphorus oxychloride and a tertiary amine base, can have a poor atom economy due to the formation of stoichiometric amounts of inorganic salts and other byproducts that constitute waste. orgsyn.org For example, the reaction with POCl₃ and pyridine generates pyridinium (B92312) hydrochloride and phosphate (B84403) salts, which must be removed, typically through an aqueous workup, adding to the waste stream. orgsyn.orgrsc.org

More sustainable approaches aim to improve atom economy by using reagents that are either catalytic or produce benign byproducts. thieme-connect.de The use of p-toluenesulfonyl chloride (p-TsCl) in place of POCl₃ has been shown to be a greener alternative for the synthesis of some aliphatic isocyanides, offering a simplified reaction protocol, less toxic reagents, and a significantly reduced E-factor. rsc.org

Furthermore, innovative protocols that eliminate the need for aqueous workups have demonstrated a dramatic reduction in the E-factor, by a factor of 6–10 in some cases, by minimizing the use of organic solvents for extraction and water for washing. rsc.org These "Isocyanide 2.0" methods lead to higher purity products and a substantially lower environmental footprint, marking a significant advancement in the sustainable synthesis of isocyanides. rsc.org

Table 2: Atom Economy and E-Factor in Isocyanide Synthesis

Synthesis MethodKey ReagentsKey ByproductsAtom EconomyE-Factor
Classical DehydrationPOCl₃, PyridinePyridinium salts, Phosphate saltsPoorHigh rsc.org
Improved Protocolp-TsCl, PyridinePyridinium tosylateImprovedLower (e.g., ~6.45) rsc.org
"Isocyanide 2.0"POCl₃, TriethylamineTriethylammonium saltsImprovedVery Low rsc.org

This table provides a comparative overview of different synthetic strategies for isocyanides. The values are representative and highlight the principles of atom economy and waste reduction.

Elucidation of Reaction Mechanisms and Reactivity Patterns of 1 Isocyano 1 Methylcyclopropane

Multicomponent Reaction (MCR) Pathways

1-Isocyano-1-methylcyclopropane is a versatile component in isocyanide-based multicomponent reactions (IMCRs), which are fundamental in combinatorial chemistry and drug discovery for creating large libraries of structurally diverse molecules. nih.govnih.gov The reactivity of the isocyanide group, characterized by its divalent carbon atom, allows it to act as both a nucleophile and an electrophile, facilitating the construction of complex molecular scaffolds. beilstein-journals.org The presence of the methylcyclopropane (B1196493) moiety introduces specific steric and electronic effects that influence the course and outcome of these reactions.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org When this compound is used as the isocyanide component, it participates in the characteristic reaction sequence, leading to the formation of unique peptoid structures incorporating the methylcyclopropane group. The reaction is generally exothermic and often completed within minutes, with high reactant concentrations (0.5M - 2.0M) in polar, aprotic solvents like DMF favoring high yields. wikipedia.org However, polar protic solvents such as methanol (B129727) and ethanol (B145695) are also commonly and successfully employed. wikipedia.orgillinois.edu

A critical step in the Ugi reaction mechanism is the formation of a reactive nitrilium ion. nih.govnih.gov The reaction initiates with the condensation of the amine and the carbonyl compound (aldehyde or ketone) to form an imine. wikipedia.org This imine is then protonated by the carboxylic acid, generating an iminium ion. The isocyanide, in this case, this compound, then performs a nucleophilic attack on the iminium ion. wikipedia.orgthieme-connect.de

This addition results in the formation of a key nitrilium intermediate. nih.govwikipedia.org This intermediate is highly electrophilic and is subsequently trapped by the carboxylate anion. nih.govnih.gov The final step of the reaction is an irreversible Mumm rearrangement, which involves the transfer of the acyl group from the oxygen to the nitrogen atom, driving the entire reaction sequence to completion and yielding the stable α-acylamino amide product. beilstein-journals.orgwikipedia.org The formation of the nitrilium ion is a central, stereocenter-generating step, and its stability and reactivity are influenced by the substituents on the isocyanide, with the methylcyclopropyl group imparting its specific electronic and steric characteristics. nih.govthieme-connect.de

Achieving stereochemical control in the Ugi reaction is a significant challenge, largely due to an incomplete understanding of the precise reaction mechanism and the complex interplay of multiple components. illinois.edunih.gov Early attempts to induce stereoselectivity often involved using one or more chiral starting materials, but this typically resulted in only moderate success. illinois.edu

Several factors are known to influence the stereochemical outcome:

Temperature: Lowering the reaction temperature (e.g., below -30 °C) can enhance selectivity by favoring the formation of the kinetic product. illinois.edu

Isocyanide Concentration: Utilizing low concentrations of the isocyanide component has also been shown to improve stereoselectivity. illinois.edu

Chiral Auxiliaries: The development of chiral auxiliaries for the amine, carboxylic acid, or aldehyde/ketone components has been a primary strategy to control the facial selectivity of the attack on the iminium ion. illinois.edu

Lewis Acids: While Lewis acid catalysis has been effective in controlling stereochemistry in the related Passerini reaction, its impact on the Ugi reaction has been less pronounced. Although catalysts like titanium chloride can improve yields, they generally provide only modest enantioselectivity. illinois.edu

For this compound, the steric bulk and conformational rigidity of the cyclopropyl (B3062369) group can play a role in influencing the diastereoselectivity of the reaction when chiral reactants are employed.

The Passerini three-component reaction (P-3CR), discovered by Mario Passerini in 1921, is the first-described isocyanide-based MCR. nih.gov It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish an α-acyloxy amide. wikipedia.orgchemistnotes.com When this compound participates, it leads to products bearing the unique methylcyclopropyl-amide moiety. The reaction mechanism is thought to be dependent on the solvent used. wikipedia.org

The choice of solvent significantly impacts the kinetics and yields of the Passerini reaction. Two primary mechanistic pathways are proposed: a concerted, non-ionic pathway favored in nonpolar, aprotic solvents, and an ionic pathway that proceeds in polar solvents. wikipedia.orgorganic-chemistry.org

Aprotic/Nonpolar Solvents: In solvents like dichloromethane (B109758) (CH2Cl2) and toluene, the reaction is believed to proceed through a concerted mechanism involving a cyclic transition state. nih.govorganic-chemistry.org This pathway is generally accelerated in aprotic solvents, and high reactant concentrations are beneficial. beilstein-journals.orgwikipedia.org Studies have shown that dichloromethane is often an excellent solvent, providing high yields. researchgate.netresearchgate.net

Polar Solvents: In polar solvents such as methanol or water, an ionic mechanism is thought to operate. wikipedia.org This pathway involves the initial protonation of the carbonyl group, followed by nucleophilic attack of the isocyanide to form a nitrilium ion, which is then intercepted by the carboxylate. wikipedia.org Interestingly, water has been shown to be a highly effective solvent, dramatically accelerating the reaction and leading to high yields in very short reaction times (e.g., 15 minutes). researchgate.net

The table below summarizes the effect of different solvents on the yield of a typical Passerini reaction.

SolventYield (%)Reference
Water90% researchgate.net
Dichloromethane (CH2Cl2)82-85% researchgate.netresearchgate.net
Methanol (CH3OH)75-78% researchgate.netresearchgate.net
Ethanol74% researchgate.net
Toluene51-65% researchgate.netresearchgate.net
Acetonitrile58% researchgate.net
Diethyl Ether43% researchgate.net
Ethyl Acetate32% researchgate.net
Tetrahydrofuran (B95107) (THF)Inefficient researchgate.net
Table 1: Effect of Various Solvents on Passerini Reaction Yields.

The final step in the formation of the stable α-acyloxy amide product in the Passerini reaction pathway involves a Mumm rearrangement. wikipedia.org After the initial α-addition of the carbonyl compound and the carboxylic acid to the isocyanide (like this compound), an intermediate α-adduct is formed. beilstein-journals.orgnih.gov This adduct, an O-acyl-isoimide, is generally unstable and readily undergoes an intramolecular acyl transfer from the oxygen atom to the nitrogen atom. nih.govwikipedia.org This nih.govwikipedia.org-acyl migration, known as the Mumm rearrangement, is thermodynamically driven and results in the formation of the more stable final amide product. wikipedia.org In some cases, particularly with bifunctional starting materials like ketoacids, the primary Passerini adducts can undergo further rearrangements or isomerizations under acidic conditions. researchgate.net

Passerini Reactions Involving this compound

α-Addition Reactions and Insertion Chemistry

The isocyano carbon of this compound is a focal point for various addition and insertion reactions, showcasing its versatility as a C1 synthon.

The carbon atom of the isocyanide group is electrophilic and susceptible to nucleophilic attack. mdpi.com This reaction is a fundamental process for synthesizing heteroatom-stabilized carbenes. mdpi.com The addition of a nucleophile to a metal-coordinated isocyanide is a stepwise associative process rather than a concerted one. mdpi.com

The mechanism involves three key steps:

Nucleophilic Attack: An external nucleophile (e.g., an amine) attacks the isocyanide carbon atom. mdpi.com

Deprotonation: The resulting intermediate is deprotonated, often by another molecule of the nucleophile or a base present in the reaction mixture. mdpi.com

Protonation: The isocyanide nitrogen atom is protonated to yield the final product. mdpi.com

Isocyanides are widely used in transition metal-catalyzed insertion reactions to construct a variety of organic molecules, including ketones and amides. sioc-journal.cn These reactions are valued for their efficiency in forming new chemical bonds and their high selectivity. sioc-journal.cn The general mechanism involves the 1,1-migratory insertion of the isocyanide into a metal-carbon (M-C) or metal-heteroatom bond. vu.nl This process generates an imidoyl metal intermediate, which can then react with various coupling partners. vu.nl

The coordination of the isocyanide to the metal center increases the electrophilicity of the isocyano carbon, facilitating a direct nucleophilic attack to form the imidoyl metal species. vu.nl While palladium has been extensively used, recent advancements have focused on more abundant and economical first-row transition metals like nickel, iron, and cobalt. vu.nlnih.gov

Table 2: Examples of Transition Metal-Catalyzed Isocyanide Insertion Reactions

Metal CatalystReaction TypeProduct ClassRef.
Palladium (Pd)Imidoylative Cross-CouplingsKetones, Amides vu.nl
Nickel (Ni)Intramolecular CyclizationIsocoumarins, Phthalides vu.nl
Iron (Fe)Light-Induced C-H FunctionalizationAromatic Imines vu.nl
VariousMulticomponent Reactions (MCRs)Diverse Heterocycles nih.gov

The isocyanide group can act as a radical acceptor to form imidoyl radicals. researchgate.netresearchgate.net These highly reactive intermediates are valuable in organic synthesis for forming various cyclic and acyclic structures. researchgate.net The generation of an imidoyl radical from an isocyanide typically occurs through the addition of a carbon- or heteroatom-centered radical to the isocyano carbon. researchgate.net

A plausible mechanism for this process can be initiated by light, which generates a silyl (B83357) radical from a precursor like tris(trimethylsilyl)silane. researchgate.net This silyl radical then adds to the isocyanide, creating the imidoyl radical intermediate. researchgate.net This intermediate can then undergo further transformations, such as:

β-fragmentation: Leading to the formation of an alkyl radical and a stable silyl cyanide molecule. researchgate.net

Cyclization: Intramolecular addition to double bonds or aromatic rings to form heterocyclic compounds like quinoxalines and benzothiazoles. researchgate.net

Intermolecular Addition: Reaction with other molecules to form products such as α-ketoamides or thiocarbamates. researchgate.net

Rearrangement Pathways

While specific rearrangement pathways for this compound are not extensively documented, the inherent strain of the cyclopropane (B1198618) ring suggests that its derivatives are susceptible to rearrangement under certain reaction conditions. researchgate.net Reactive intermediates, such as radicals or cations formed at the α-position to the cyclopropyl group, are known to undergo rapid ring-opening rearrangements.

For instance, if an imidoyl radical is formed from this compound, it is plausible that a subsequent rearrangement could occur. The formation of a radical species adjacent to the three-membered ring could trigger a homolytic cleavage of one of the cyclopropane C-C bonds. This would lead to the formation of a more stable, open-chain homoallylic radical. Such rearrangement pathways are a common feature in the chemistry of cyclopropylcarbinyl systems and represent a potential transformation for intermediates derived from this compound.

Lack of Specific Research Data on this compound Limits Article Generation

The initial research plan aimed to gather detailed findings for each section of the proposed article outline. However, multiple search queries across various academic and patent databases consistently yielded results for more common isocyanides, such as tert-butyl isocyanide and cyclohexyl isocyanide, as exemplary reagents in the specified chemical transformations.

This absence of specific data for this compound makes it impossible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline and focuses solely on this compound. Crafting an article without this specific information would lead to generalizations and potentially inaccurate representations of the compound's reactivity and applications.

Given these findings, we are unable to proceed with the generation of the article as requested. We can, however, offer to produce a more general article on the applications of isocyanides in advanced organic synthesis, following the same detailed outline, but using examples from more commonly studied isocyanides. This would still provide a thorough and informative overview of the chemical principles and synthetic strategies relevant to the user's areas of interest.

We await your guidance on whether to proceed with this alternative approach.

Applications of 1 Isocyano 1 Methylcyclopropane in Advanced Organic Synthesis

Development of Peptidomimetics and Constrained Peptide Analogues

Linear and Cyclic Peptidomimetic Generation

Peptidomimetics are compounds designed to mimic natural peptides, often with enhanced stability and oral bioavailability. The incorporation of rigid structural motifs, such as cyclopropane (B1198618) rings, is a well-established strategy to constrain the conformation of a peptide backbone, which can lead to improved binding affinity and selectivity for biological targets. nih.gov Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (Ugi-4CR), are powerful tools for the synthesis of linear peptide-like structures. nih.govorganic-chemistry.org

The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amide products. organic-chemistry.orgwikipedia.org These products are essentially linear peptidomimetics. The use of a cyclopropane-containing isocyanide like 1-isocyano-1-methylcyclopropane in a Ugi reaction would theoretically produce a peptidomimetic scaffold incorporating the unique steric and electronic properties of the methylcyclopropyl group. However, specific studies detailing this transformation with this compound have not been reported.

Post-Condensation Cyclization Strategies

A significant advantage of the Ugi reaction is that its linear products can serve as versatile precursors for the synthesis of complex cyclic and polycyclic structures, including cyclic peptidomimetics. nih.govnih.gov This is achieved through post-condensation cyclization strategies, where functional groups, carefully chosen in the initial components, react in a subsequent step to form a ring. nih.govbeilstein-journals.org

Common strategies include:

Ugi Deprotection-Cyclization (UDC): A protecting group on one of the Ugi components is removed, unmasking a nucleophile that then attacks an electrophilic site within the same molecule to induce cyclization. beilstein-journals.org

Intramolecular Cycloadditions: The Ugi product may contain functionalities like an azide (B81097) and an alkyne, which can undergo a [3+2] cycloaddition (a "click" reaction) to form a triazole-containing ring. beilstein-journals.org

Metal-Catalyzed Cyclizations: Transition metals like palladium or gold can catalyze intramolecular reactions, such as Heck or Sonogashira couplings, on appropriately functionalized Ugi products. mdpi.com

While these methods are broadly applicable to Ugi adducts, the literature lacks specific examples where the Ugi product derived from this compound is subjected to such cyclization tactics. The successful application would depend on the compatibility of the cyclopropane ring with the chosen cyclization conditions.

Contributions to Diversity-Oriented Synthesis (DOS) and Chemical Libraries

Diversity-oriented synthesis (DOS) is a synthetic approach that aims to produce a collection of structurally diverse small molecules, which can then be screened for biological activity. nih.gov The goal is to efficiently explore a wide range of "chemical space" to discover novel biological probes or drug leads. nih.govnih.gov

Multicomponent reactions, especially the Ugi reaction, are ideally suited for DOS because they allow for the rapid generation of complex molecules with multiple points of diversity in a single step. nih.govbeilstein-journals.org By systematically varying the four components (amine, carbonyl, carboxylic acid, and isocyanide), vast chemical libraries can be constructed around a core scaffold. nih.govmdpi.com

The use of a unique isocyanide like this compound would be a valuable strategy in DOS to introduce three-dimensional complexity and sp³-rich character, features that are often underrepresented in traditional screening libraries. nih.gov This would generate a library of compounds with a distinct cyclopropane motif. Despite the clear potential, there are no documented instances of this compound being incorporated into a DOS-driven chemical library.

Theoretical and Computational Investigations of 1 Isocyano 1 Methylcyclopropane

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations offer profound insights into the electronic structure of 1-isocyano-1-methylcyclopropane, a molecule characterized by the strained cyclopropyl (B3062369) ring and the reactive isocyano group. These studies are fundamental to understanding its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. slideshare.netorganicchemistrydata.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. organicchemistrydata.orgnih.gov For this compound, the distribution and energies of these orbitals are key to its chemical behavior.

The HOMO is expected to be localized on the isocyano group, specifically having significant character on the carbon atom, which possesses a lone pair of electrons. This makes the isocyano carbon the primary site for electrophilic attack. The LUMO, conversely, is anticipated to be an antibonding π* orbital of the C≡N bond, making the isocyano carbon susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

Orbital Energy (eV) Description
HOMO -9.5 Localized on the isocyano carbon lone pair
LUMO 1.2 π* orbital of the isocyano group

The shape and symmetry of the frontier orbitals are crucial in pericyclic reactions, such as cycloadditions, where orbital overlap dictates the stereochemical outcome. slideshare.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs. uni-muenchen.dewikipedia.org This method allows for the quantification of bond strengths, hybridization, and charge distribution.

For this compound, NBO analysis would reveal the nature of the strained C-C bonds within the cyclopropane (B1198618) ring, which are known to have significant p-character and are often described as "bent bonds." The analysis would also detail the bonding in the isocyano group, highlighting the triple bond character between the carbon and nitrogen atoms and the lone pair on the carbon.

Table 2: Representative Natural Bond Orbital (NBO) Analysis Data for this compound (Note: These are illustrative values.)

Donor NBO Acceptor NBO Second-Order Perturbation Energy E(2) (kcal/mol)
σ(C-C) (ring) π*(C≡N) 2.5

Reaction Mechanism Elucidation via DFT Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions. ufl.edumdpi.comnih.gov For reactions involving this compound, such as multicomponent reactions, DFT calculations can map out the entire potential energy surface, identifying intermediates, transition states, and reaction products. researchgate.netfrontiersin.orgnih.gov

Transition State Analysis and Energy Barriers

A critical aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. nih.govnih.gov The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate. researchgate.netresearchgate.net

In a hypothetical reaction, such as the addition of an electrophile to the isocyano carbon, DFT calculations would be used to locate the transition state structure. The geometry of this transition state would reveal the extent of bond formation and bond breaking at the point of maximum energy. Vibrational frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Solvent Effects Modeling in Multicomponent Reactions

Multicomponent reactions are often sensitive to the solvent used. researchgate.netmdpi.com Computational modeling of solvent effects is therefore crucial for accurately predicting reaction outcomes. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk electrostatic effects of the solvent. researchgate.net

For a multicomponent reaction involving this compound, DFT calculations incorporating a solvent model would provide more realistic energy profiles. Polar solvents are expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction. The choice of solvent can also influence the regioselectivity and stereoselectivity of the reaction.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-isocyano-1-methylcyclopropane and for probing the mechanisms of its reactions. orgsyn.org Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule. Due to the scarcity of direct published spectra for this compound, the expected chemical shifts are predicted based on data from analogous structures such as methylcyclopropane (B1196493), other cyclopropane (B1198618) derivatives, and various isocyanides. nih.gov

In ¹H NMR, the cyclopropyl (B3062369) protons are expected to appear in the characteristic upfield region, typically between 0.5 and 1.5 ppm, as complex multiplets due to geminal and cis/trans coupling. The methyl protons would present as a sharp singlet, also in the high-field region. In ¹³C NMR, the quaternary cyclopropyl carbon attached to the isocyanide and methyl groups, along with the methyl carbon and the methylene (B1212753) carbons of the ring, would have distinct chemical shifts. The isocyanide carbon itself is a key diagnostic signal, typically appearing in the range of 155-165 ppm.

By monitoring changes in these NMR signals over the course of a reaction, such as a multicomponent reaction or a cycloaddition, valuable mechanistic information can be obtained. The disappearance of reactant signals and the appearance of new signals corresponding to intermediates and final products allow for real-time tracking of the reaction progress. orgsyn.org Techniques like 2D NMR (COSY, HSQC, HMBC) are crucial for determining the connectivity and establishing the precise structure of complex products derived from this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropane CH₂ 0.7 - 1.2 (m) 15 - 25
Methyl CH₃ 1.2 - 1.5 (s) 20 - 30
Quaternary Cyclopropyl C --- 30 - 40

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and its reaction products, as well as for monitoring reaction progress. dtu.dk The molecular formula of this compound is C₅H₇N, corresponding to a monoisotopic mass of approximately 81.0578 Da. pharmaffiliates.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z ratio corresponding to its molecular weight. The fragmentation pattern provides structural information. Key fragmentation pathways for this molecule would likely include the loss of a methyl group ([M-15]⁺), loss of the isocyano group ([M-26]⁺), or cleavage of the cyclopropane ring.

Modern MS techniques, particularly when coupled with liquid chromatography (LC-MS) or used with soft ionization methods like electrospray ionization (ESI-MS), are invaluable for real-time reaction monitoring. nih.govmhlw.go.jp For instance, in multicomponent reactions like the Ugi or Passerini reaction, ESI-MS can be used to detect the ionic intermediates and track the formation of the final complex products directly from the reaction mixture. This provides crucial data for reaction optimization and mechanistic studies. google.com

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

Ion Proposed Formula Predicted m/z Description
[M]⁺˙ [C₅H₇N]⁺˙ 81 Molecular Ion
[M-CH₃]⁺ [C₄H₄N]⁺ 66 Loss of a methyl radical
[M-CN]⁺ [C₄H₇]⁺ 55 Loss of a cyanide radical

X-ray Crystallography of this compound Derivatives

While this compound itself is a volatile liquid and not amenable to single-crystal X-ray diffraction, its derivatives, particularly those formed through multicomponent reactions, are often crystalline and can be analyzed to determine their precise three-dimensional structure. Isocyanides are frequently employed in Ugi and Passerini reactions, which assemble multiple simple starting materials into a single, complex molecule. nih.govnih.govresearchgate.net

The resulting α-acyloxyamides (from Passerini reactions) or α-acylamino amides (from Ugi reactions) can be crystallized, and their structures can be unambiguously confirmed by X-ray crystallography. This analysis provides definitive proof of connectivity and stereochemistry at newly formed chiral centers. For example, a novel 3-hydroxypyrazole was synthesized via a tandem Ugi reaction sequence, and its structure, including key intramolecular hydrogen bonds, was confirmed by crystallographic analysis. nih.gov Such structural data is paramount for understanding the stereoselectivity of reactions involving this compound and for designing new synthetic methodologies.

Table 3: Representative Crystallographic Data for a Heterocyclic Derivative of an Isocyanide-Based Multicomponent Reaction Note: This table presents typical data for a product derived from an Ugi reaction, as a representative example.

Parameter Example Value Description
Crystal System Monoclinic The shape of the unit cell
Space Group P2₁/c The symmetry elements of the crystal
a (Å) 10.5 Unit cell dimension
b (Å) 15.2 Unit cell dimension
c (Å) 12.8 Unit cell dimension
β (°) 98.5 Unit cell angle
Volume (ų) 2025 Volume of the unit cell

Infrared Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band corresponding to the stretching vibration of the isocyanide (N≡C) group. This peak typically appears in the range of 2165–2110 cm⁻¹. uc.edu Its exact position can be influenced by the electronic environment; for instance, the isonitrile stretch of an indole (B1671886) derivative was observed around 2102 cm⁻¹. mdpi.com

Other characteristic absorptions include those for the C-H bonds of the cyclopropane ring and the methyl group. The C-H stretching vibrations of the strained cyclopropane ring are found at a relatively high frequency, typically around 3100–3040 cm⁻¹. vscht.czdocbrown.info The C-H stretches of the methyl group appear in the standard alkane region of 3000–2850 cm⁻¹. vscht.cz The presence of these distinct bands allows for quick confirmation of the key structural motifs within the molecule.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Bond Vibration Characteristic Frequency (cm⁻¹) Intensity
Isocyanide N≡C stretch 2165 - 2110 Strong
Cyclopropyl C-H C-H stretch 3100 - 3040 Medium
Methyl C-H C-H stretch 3000 - 2850 Strong

Chiroptical Spectroscopy for Enantiopure Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and measurement of specific optical rotation, are essential for characterizing the stereochemistry of chiral molecules. rsc.org While this compound is achiral, it can participate in asymmetric reactions to form enantiopure or enantioenriched derivatives. For example, asymmetric Passerini or Ugi reactions, often catalyzed by chiral Lewis acids, can generate products with defined stereocenters. nih.gov

The study of these chiral derivatives by chiroptical methods provides crucial information about their absolute configuration and conformational preferences in solution. mdpi.com CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral product would exhibit a characteristic CD spectrum with positive or negative Cotton effects, which can often be correlated with a specific enantiomer through computational modeling. mrs-j.orgrsc.org The analysis of these chiroptical properties is vital for the development and understanding of stereoselective transformations involving this compound. nih.gov

Table 5: Application of Chiroptical Spectroscopy to Enantiopure Derivatives

Technique Measurement Information Obtained
Polarimetry Specific Rotation ([α]) Magnitude and sign of optical activity for a specific enantiomer.
Circular Dichroism (CD) Differential Absorption (Δε) Provides information on absolute configuration and conformation through Cotton effects.

Future Directions and Emerging Research Avenues in 1 Isocyano 1 Methylcyclopropane Chemistry

Integration in Flow Chemistry Systems for Scalable Synthesis

The synthesis and handling of isocyanides are often complicated by their potent, unpleasant odors and potential instability. researchgate.netrsc.org Continuous flow chemistry offers a robust solution to these challenges, providing enhanced control over reaction parameters such as temperature, pressure, and residence time. innosyn.com The enclosed nature of flow reactors minimizes operator exposure to hazardous fumes, a significant advantage for isocyanide chemistry. researchgate.net

The adoption of flow chemistry for the synthesis of 1-isocyano-1-methylcyclopropane could enable safer, more efficient, and scalable production. innosyn.comresearchgate.net Systems could be designed for the in-line synthesis, purification, and immediate use of the isocyanide in subsequent reactions, thereby avoiding the issues associated with its storage. researchgate.netrsc.org This approach has been successfully demonstrated for other isocyanides and for the synthesis of other cyclopropane (B1198618) derivatives, suggesting its feasibility for this specific compound. researchgate.netrsc.org The development of such a process would be a key enabler for the broader investigation and application of this compound in both academic and industrial settings.

Table 1: Comparison of Batch vs. Flow Chemistry for Isocyanide Synthesis

Feature Batch Chemistry Flow Chemistry
Safety Higher risk of exposure to odorous and potentially toxic compounds. Minimized exposure due to enclosed system. researchgate.net
Scalability Can be challenging due to heat and mass transfer limitations. More reliable and straightforward scale-up. innosyn.com
Control Less precise control over reaction parameters. Enhanced control over temperature, pressure, and mixing. innosyn.com
Handling of Unstable Intermediates Difficult to handle and store unstable compounds. Allows for the generation and immediate use of unstable species. researchgate.netrsc.org
Productivity Often lower productivity for a given reactor volume. Higher productivity and potential for automation. innosyn.com

Supramolecular Chemistry and Non-Covalent Interactions

The isocyanide functional group is an excellent ligand for a wide variety of transition metals. The carbon atom of the isocyanide can act as a strong σ-donor, while the π* orbitals can accept electron density from the metal, leading to stable coordination complexes. This ability to participate in metal coordination is a cornerstone of its potential role in supramolecular chemistry.

Future research could explore the synthesis and characterization of metal-organic frameworks (MOFs) and other coordination polymers using this compound as a building block. The steric bulk and unique electronic nature of the 1-methylcyclopropyl group could influence the resulting supramolecular architecture, leading to materials with novel topologies and properties. DFT calculations have shown that isocyanides can have a high affinity for metals like rhodium. nih.gov The specific steric and electronic effects of the 1-methylcyclopropyl substituent could be systematically studied to understand how it modulates these non-covalent interactions, paving the way for the design of new self-assembling systems.

Rational Design of Novel Reagents and Catalysts Incorporating the Cyclopropyl (B3062369) Isocyanide Scaffold

The development of new ligands is crucial for advancing transition metal catalysis. Isocyanides have been investigated as alternatives to phosphine (B1218219) ligands in various catalytic reactions. nih.gov The rational design of ligands based on the this compound scaffold is a promising research avenue. The strained cyclopropyl ring can influence the electronic properties of the isocyanide group and, consequently, the catalytic activity of its metal complexes.

Furthermore, the isocyanide itself can act as a reagent. For instance, isocyanides have been employed as cyanating agents in photoredox-catalyzed reactions. rsc.org Research could focus on leveraging the unique properties of the 1-methylcyclopropyl group to develop novel reagents for specific synthetic transformations. The stability and reactivity of radical intermediates derived from this compound could be explored for applications in C-C and C-heteroatom bond formation.

Development of Isocyanide-Based Probes for Chemical Biology Applications (excluding clinical human trials)

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov The isocyanide group's ability to coordinate to metals and participate in multicomponent reactions makes it an attractive functional handle for the design of such probes. youtube.com this compound could serve as a unique building block for creating novel chemical probes for biological discovery.

Future work could involve incorporating the this compound moiety into larger molecules designed to interact with specific biological targets, such as proteins or nucleic acids. The isocyanide could function as a reporter group for spectroscopic analysis or as a reactive center for covalent labeling of biomolecules. The lipophilicity and conformational rigidity imparted by the 1-methylcyclopropyl group could influence the cell permeability and binding affinity of these probes. These probes could be used in a variety of in vitro and cell-based assays to investigate biological pathways and validate potential drug targets. nih.govyoutube.com

Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of reaction conditions. nih.govprinceton.edu These computational tools can be trained on large datasets of chemical reactions to identify patterns that are not readily apparent to human researchers. mit.edunih.gov

For this compound, ML models could be developed to:

Predict the products of multicomponent reactions where it is used as a starting material. mit.edu

Recommend optimal reaction conditions (e.g., catalyst, solvent, temperature, and reagents) to maximize the yield of a desired product. nih.govchemintelligence.com

Accelerate the discovery of new reactions and applications for this compound by exploring vast chemical spaces computationally. nih.gov

By leveraging ML and AI, researchers can significantly reduce the experimental effort required to develop new synthetic methodologies and applications for this compound, thereby accelerating the pace of discovery in this area.

Table 2: Applications of Machine Learning in Chemical Reaction Research

Application Area Description Potential Impact on this compound Chemistry
Reaction Outcome Prediction Predicts the major product of a chemical reaction given the reactants and conditions. nih.govmit.edu Faster screening of potential reactions and identification of novel transformations.
Condition Recommendation Suggests optimal catalysts, solvents, reagents, and temperatures for a given transformation. nih.govchemintelligence.com Improved yields and reduced time for process development and optimization.
Retrosynthetic Planning Proposes synthetic pathways to a target molecule. nih.gov Design of efficient synthetic routes to complex molecules derived from this compound.
Property Prediction Predicts the physical, chemical, and biological properties of novel compounds. In silico design of new derivatives with desired characteristics for various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.